5-Amino-2-fluoro-4-nitrobenzotrifluoride
Overview
Description
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H5F3N2O2 . It is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .Molecular Structure Analysis
The molecular structure of 5-Amino-2-fluoro-4-nitrobenzotrifluoride can be viewed using Java or Javascript . The molecular weight of this compound is 206.1220 .Chemical Reactions Analysis
Most aromatic nitration processes are fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . Insufficient heat and mass transfer rates provided by batch reactors are hard to match fast intrinsic kinetics of aromatic nitration, leading to the possible formation of undesirable byproducts due to excess nitration and oxidation .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride:
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceutical compounds, including androgen receptor modulators . These modulators can have significant therapeutic applications in treating conditions like muscle wasting and osteoporosis .
Polymer Chemistry
It serves as a monomer in the creation of hyperbranched poly (aryl ether) , which are highly branched polymers with potential uses in coatings, adhesives, and as additives to improve the properties of other materials .
Continuous-Flow Synthesis
The compound has been synthesized in a continuous-flow millireactor system. This method offers advantages such as improved safety profiles and scalability for industrial applications .
Biomedical Research
There’s potential for its use in biomedical research, possibly as a building block for bioactive molecules or probes.
Future Directions
The continuous-flow synthesis strategy used for the production of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in improving the efficiency and safety of chemical synthesis processes.
properties
IUPAC Name |
4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGMZUIHAFPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372216 | |
Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179062-05-6 | |
Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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